molecular formula C12H17NO2 B114151 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 5878-95-5

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Cat. No. B114151
CAS RN: 5878-95-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-JOYOIKCWSA-N
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Description

“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is also known as N-Nitroso Pseudoephedrine . It is chemically represented as N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The electron configuration of an atom is the representation of the arrangement of electrons distributed among the orbital shells and subshells . The valence electrons, electrons in the outermost shell, are the determining factor for the unique chemistry of the element .

Scientific Research Applications

Chemical Spectroscopy and Analysis

The infrared spectrum (IR) of N-methylacetamide, a compound related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, shows characteristic peaks for amide bands. These findings are significant for understanding the formation of the amide infrared spectrum, which is relevant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Kinetics and Mechanism of Hydrolysis

Research on the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water provides insights into the chemical reactions of similar compounds. The study showed that the hydrolysis reaction is first order in water and N-methylacetamide, with the rate being pH-dependent. This information is crucial for understanding the chemical behavior of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide in different environments (Duan et al., 2010).

Synthesis and Characterization

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound, were achieved through various chemical processes. The study's results help in understanding the molecular structure and characteristics of related compounds (Zhong-cheng & Wan-yin, 2002).

Anti-Trypanosomal Activity

Compounds structurally related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide have been studied for their anti-trypanosomal activity. This research highlights the potential of these compounds in developing treatments for diseases caused by trypanosomes (Foscolos et al., 2022).

Antifungal Activity

Research into the synthesis of trifluoroatrolactamide derivatives, which are related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, has shown moderate antifungal activity. This suggests potential applications of related compounds in antifungal treatments (Yang et al., 2017).

Muscarinic Agonist Activity

Studies on substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, have shown muscarinic agonist activity. These findings are valuable for understanding the biological interactions and potential therapeutic applications of similar compounds (Pukhalskaya et al., 2010).

properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kim, H Yun, HJ Kwak, J Kim, J Lee - Tetrahedron, 2008 - Elsevier
Being obese has various health problems that are related to type 2 diabetes mellitus, cardiovascular disease, hypertension, hyperlipidemia, and fibrinolytic abnormalities. Merck's …
Number of citations: 11 www.sciencedirect.com

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